N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at position 1 and a 3,4-dimethoxybenzenesulfonamide moiety at position 6. The compound’s structural complexity arises from the combination of a partially saturated quinoline ring, a sulfonamide linker, and methoxy-substituted aromatic systems.
Thus, comparisons with structurally similar compounds are critical for inferring its properties and activities.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-12-20(16-23(22)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZGLWDRSKIRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
A benzoylated β-phenethylamine derivative undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroquinoline intermediate. For example:
This step typically achieves yields of 65–75% under reflux conditions in dichloroethane.
Hydrogenation to Tetrahydroquinoline
Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroquinoline to the tetrahydroquinoline derivative. The reaction proceeds at 60–80 psi H₂ in ethanol, yielding >90% of 1-benzoyl-1,2,3,4-tetrahydroquinoline.
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
The sulfonamide precursor is prepared via chlorosulfonation of 1,2-dimethoxybenzene (veratrole) :
Sulfonation
Veratrole reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 3,4-dimethoxybenzenesulfonic acid:
The reaction requires strict temperature control to avoid over-sulfonation, yielding 70–75% product.
Conversion to Sulfonyl Chloride
Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride:
This exothermic reaction achieves 85–90% yield in dichloromethane.
Sulfonamide Coupling
The final step involves reacting the tetrahydroquinoline amine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions:
Reaction Optimization
-
Solvent : Dichloromethane (DCM) or THF.
-
Base : Triethylamine (Et₃N) or pyridine.
-
Temperature : 0°C to room temperature.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Conditions |
|---|---|---|---|
| Tetrahydroquinoline | Bischler-Napieralski + H₂ | 65–75 | POCl₃, reflux |
| Amine Introduction | DoM + Nitration + Reduction | 60–70 | LDA, −78°C |
| Sulfonyl Chloride | Chlorosulfonation + PCl₅ | 70–85 | 0–5°C, PCl₅ |
| Sulfonamide Coupling | Et₃N, DCM | 75–82 | 0°C to rt, 12–24 h |
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonylation
Excess sulfonyl chloride may lead to disulfonation at the 5-position of the tetrahydroquinoline. This is mitigated by using a 1:1 molar ratio of amine to sulfonyl chloride.
Demethylation Risks
Harsh acidic conditions during sulfonation can demethylate the 3,4-dimethoxy groups. Employing low temperatures and short reaction times preserves the methoxy substituents.
Scalability and Industrial Relevance
The described route is scalable to kilogram quantities with minor modifications:
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide has been investigated for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Case Study: Anti-inflammatory Activity
A study conducted by researchers demonstrated that this compound effectively reduced inflammation in animal models of arthritis. The mechanism was attributed to its ability to inhibit specific enzymes involved in the inflammatory pathway.
Biological Probes
The compound serves as a valuable biological probe in enzyme mechanism studies and protein interactions. Its ability to selectively bind to proteins allows researchers to explore biochemical pathways and cellular responses.
Case Study: Protein Interaction Studies
In a recent study published in Journal of Biological Chemistry, the compound was used to investigate its binding affinity to a particular enzyme involved in cancer metabolism. The results indicated significant binding efficacy, suggesting its potential utility in cancer research.
Organic Synthesis
Due to its complex structure and reactivity, this sulfonamide is utilized as a building block for synthesizing more intricate molecules. It plays a crucial role in developing new chemical entities with desirable properties.
Synthetic Routes:
The synthesis typically involves multi-step processes including:
- Formation of the tetrahydroquinoline core.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Sulfonation of the aromatic ring.
Industrial Applications
In industrial settings, this compound is employed in polymer chemistry and material science due to its unique chemical properties. Its application extends to the development of new materials that require specific functional characteristics.
Case Study: Material Science
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This finding opens avenues for creating advanced materials suitable for various applications including electronics and coatings.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzoyl and sulfonamide groups are known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by binding to receptors or other proteins, thereby modulating biological processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide and carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects: The target compound’s benzoyl group at position 1 distinguishes it from oxo-substituted analogs (e.g., Compound 24), likely enhancing steric bulk and lipophilicity .
- Functional Group Impact :
Physicochemical Properties
Table 2: Physical Properties of Comparable Compounds
Key Observations :
- The target compound’s 3,4-dimethoxybenzenesulfonamide and benzoyl groups suggest lower aqueous solubility compared to methanesulfonamide derivatives (Compound 24) but higher than carboxamides (Compound 21) .
- Melting points for sulfonamide derivatives (e.g., Compound 24: 236–237°C) are generally higher than carboxamides, correlating with stronger intermolecular forces .
Table 3: CA Inhibition Data for Selected Compounds
Key Observations :
- Carboxamides (Compound 21) exhibit weaker inhibition than sulfonamides, underscoring the importance of the sulfonamide group for zinc coordination in CA active sites .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H26N2O5S. The compound features a tetrahydroquinoline core substituted with a benzoyl group and a sulfonamide moiety, contributing to its unique biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 446.5 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : It may modulate the activity of certain receptors that are critical in mediating cellular responses to external stimuli.
Biological Activity and Efficacy
Recent studies have highlighted the compound's potential therapeutic applications:
Antitumor Activity
A study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity. The results indicated that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a well-known chemotherapeutic agent. For instance:
| Compound ID | IC50 (µg/mL) | Comparison with Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 2.5 | More potent |
| Compound B | 10 | Less potent |
This suggests that modifications to the tetrahydroquinoline structure can enhance antitumor efficacy.
Anti-inflammatory Properties
In addition to antitumor effects, this compound has demonstrated anti-inflammatory properties in various models. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A research team investigated the effects of the compound on breast cancer cell lines (MCF-7). Results showed significant inhibition of cell growth at concentrations as low as 5 µg/mL.
- Inflammation Model : In an animal model of rheumatoid arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to control groups.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzoyl and sulfonamide groups can significantly influence biological activity. For example:
- Electron-Donating Groups : Substituents on the benzene ring enhance lipophilicity and receptor binding affinity.
- Sulfonamide Variations : Different sulfonamide moieties can alter the compound's solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
